2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine
Description
2-(4-(Chloromethyl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound featuring a pyrazole ring fused to a pyrazine moiety, with a chloromethyl (-CH₂Cl) substituent at the 4-position of the pyrazole (Figure 1).
For example, hydrazine hydrate reacts with carbonyl-containing precursors (e.g., chromones or isoflavones) under mild conditions (e.g., ethanol reflux with sodium ethoxide) to form pyrazole cores . The chloromethyl group may be introduced via alkylation or substitution reactions post-cyclization.
Applications: Pyrazole-pyrazine hybrids are explored in medicinal chemistry (e.g., kinase inhibitors ), materials science (e.g., luminescent lanthanide complexes ), and supramolecular chemistry due to their nitrogen-rich frameworks . The chloromethyl group enhances reactivity for derivatization, making this compound a valuable intermediate.
Properties
IUPAC Name |
2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-3-6-4-12-13-8(6)7-5-10-1-2-11-7/h1-2,4-5H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYZTVAKNQYOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine is a pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), in vitro evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazine ring substituted with a chloromethyl group and another pyrazole moiety. The synthesis typically involves multi-step reactions starting from readily available pyrazine derivatives, incorporating chloromethylation and subsequent modifications to enhance biological activity.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of pyrazine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- A549 (Lung cancer) : Exhibited an IC50 value of approximately 0.83 ± 0.07 μM, indicating significant cytotoxicity .
- MCF-7 (Breast cancer) : Demonstrated potent activity with an IC50 value of 0.15 ± 0.08 μM .
- HeLa (Cervical cancer) : Displayed an IC50 of 2.85 ± 0.74 μM, suggesting moderate efficacy .
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, as evidenced by fluorescence staining assays and Western blot analyses confirming the involvement of c-Met signaling pathways .
Anti-inflammatory Properties
In addition to its anticancer potential, pyrazine derivatives have been investigated for their anti-inflammatory effects. Some studies indicate that compounds with similar structures exhibit inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazine and pyrazole rings. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets, potentially increasing its potency against cancer cells .
Case Studies
Several case studies have highlighted the efficacy of pyrazine derivatives:
- Case Study on A549 Cells : A study demonstrated that treatment with a related pyrazine compound resulted in increased apoptosis rates in A549 cells, with a significant reduction in cell viability observed after 48 hours of exposure .
- MCF-7 Cell Line Evaluation : Another investigation showed that compounds similar to this compound induced G0/G1 phase arrest in MCF-7 cells, leading to decreased proliferation rates .
Data Table: Summary of Biological Activities
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 0.83 ± 0.07 | Apoptosis induction |
| MCF-7 | 0.15 ± 0.08 | Cell cycle arrest | |
| HeLa | 2.85 ± 0.74 | c-Met signaling inhibition |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine. These compounds have been shown to inhibit various cancer cell lines through different mechanisms.
Case Studies
A notable study evaluated a series of pyrazole derivatives for their anticancer activity against various cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells. The most promising derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for optimizing their anticancer properties. Modifications in the pyrazole ring or substituents can significantly affect biological activity.
Key Findings
- Substituent Variability : Variations in substituents on the pyrazole ring can enhance selectivity and potency against specific cancer types. For instance, the introduction of halogen groups has been associated with increased activity against certain kinases .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to target proteins, aiding in the design of more effective derivatives .
Other Biological Activities
Beyond anticancer applications, pyrazole derivatives exhibit a range of biological activities:
- Anti-inflammatory Effects : Some studies have reported that pyrazole compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .
- Antimicrobial Properties : Certain derivatives have shown promise as antimicrobial agents, expanding their potential therapeutic applications beyond oncology .
Synthesis and Development
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups to enhance biological activity.
Synthetic Pathways
Common synthetic routes include:
- Reactions involving chloromethylation to introduce the chloromethyl group.
- Cyclization reactions to form the pyrazole ring from precursor compounds.
Data Summary Table
| Compound Name | Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Anticancer | A549, MCF-7, HeLa | Low micromolar | Kinase inhibition, cell cycle arrest |
| Related Pyrazole Derivative | Anti-inflammatory | N/A | N/A | Cytokine inhibition |
| Other Pyrazole Derivatives | Antimicrobial | Various | N/A | Bacterial growth inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine and related compounds:
Key Comparative Insights:
Structural Diversity: The target compound’s chloromethyl group distinguishes it from hydroxyphenyl or thiazolidinedione-substituted pyrazoles , offering distinct reactivity for cross-coupling or nucleophilic substitution.
Synthetic Routes :
- Most pyrazole derivatives are synthesized via hydrazine-mediated cyclization , but post-modification (e.g., alkylation for -CH₂Cl) is critical for the target compound’s functionality.
Biological Activity :
- While pyrazolo-pyrimidine hydrazines show anticancer activity , the chloromethyl group in the target compound may enable prodrug strategies or covalent binding to biological targets.
Reactivity and Stability :
- The chloromethyl group’s lability contrasts with stable CF₃ or methyl groups in kinase inhibitors , necessitating careful handling in synthetic workflows.
Preparation Methods
Direct Chloromethylation of Pyrazolyl-Pyrazine Precursors
One common approach involves the chloromethylation of a 2-(1H-pyrazol-3-yl)pyrazine precursor at the 4-position of the pyrazole ring. This can be achieved by:
- Starting with 2-(1H-pyrazol-3-yl)pyrazine or its analogs
- Treating with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions
Reaction conditions and yields can vary based on solvent, temperature, and catalyst presence. For example, mild acidic conditions in polar aprotic solvents like DMF facilitate selective chloromethylation with moderate to good yields.
Stepwise Synthesis via Pyrazole Ring Formation
Another approach involves constructing the pyrazole ring bearing the chloromethyl group on a pyrazine substrate:
- Starting from 2-chloropyrazine or 2-bromopyrazine derivatives
- Reacting with hydrazine derivatives and α,β-unsaturated carbonyl compounds or equivalent precursors that introduce the chloromethyl substituent
- Cyclization under acidic or basic catalysis to form the pyrazole ring
This method allows for better control over substitution patterns and can yield the target compound with high regioselectivity.
Functional Group Transformation on Pyrazolyl Intermediates
In some cases, the chloromethyl group is introduced by transforming a hydroxymethyl or methyl precursor on the pyrazole ring:
- Starting from 2-(4-(hydroxymethyl)-1H-pyrazol-3-yl)pyrazine
- Conversion of the hydroxymethyl group to chloromethyl via reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
This method benefits from the availability of hydroxymethyl intermediates and typically proceeds under mild conditions with good selectivity.
Comparative Data Table of Preparation Methods
| Method Type | Starting Material | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Direct Chloromethylation | 2-(1H-pyrazol-3-yl)pyrazine | Chloromethyl methyl ether, HCl, DMF, mild acid | Simple, one-step chloromethylation | Possible over-chloromethylation | 60–75 |
| Pyrazole Ring Formation on Pyrazine | 2-Chloropyrazine + hydrazine + α,β-unsaturated carbonyl | Acid/base catalysis, reflux | High regioselectivity, modular synthesis | Multi-step, longer reaction times | 65–80 |
| Functional Group Transformation | 2-(4-(hydroxymethyl)-1H-pyrazol-3-yl)pyrazine | SOCl2 or PCl5, mild heating | Mild conditions, high selectivity | Requires hydroxymethyl intermediate | 70–85 |
Research Findings and Optimization Notes
- Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance the chloromethylation efficiency by stabilizing intermediates and facilitating nucleophilic substitution reactions.
- Temperature Control: Maintaining moderate temperatures (around 40–60°C) prevents side reactions such as over-chloromethylation or decomposition.
- Catalyst Use: Acid catalysts (e.g., HCl, H2SO4) promote electrophilic chloromethylation, but their concentration must be optimized to avoid polymerization or degradation.
- Purification: Chromatographic techniques such as silica gel column chromatography are effective for isolating the target compound with high purity.
- Scale-up Considerations: Stepwise pyrazole ring formation methods offer better scalability due to controlled reaction steps and higher overall yields.
Summary and Recommendations
The preparation of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine involves versatile synthetic strategies, each with distinct advantages:
- Direct chloromethylation is straightforward but requires careful control to avoid side reactions.
- Constructing the pyrazole ring on pyrazine derivatives provides high regioselectivity and modularity, suitable for complex synthetic schemes.
- Functional group transformations on hydroxymethyl intermediates offer mild and selective chloromethyl introduction.
For practical laboratory synthesis, the choice of method depends on available starting materials, desired scale, and purity requirements. Optimization of reaction conditions, particularly solvent, temperature, and catalyst, is critical for maximizing yield and selectivity.
Q & A
Basic: What are the standard synthetic routes for 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine?
Answer:
The synthesis typically involves condensation reactions between pyrazole and pyrazine precursors. For example, hydrazine derivatives can react with ketones or enones under reflux conditions (e.g., ethanol or acetic acid) to form the pyrazole core. The chloromethyl group is introduced via nucleophilic substitution or alkylation steps, often using chloromethylating agents like chloromethyl ethers or chloroalkanes. Key intermediates are characterized via IR, NMR, and X-ray crystallography to confirm regioselectivity .
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:
- 1H/13C NMR : Assigns proton and carbon environments, verifying the pyrazole-pyrazine linkage and chloromethyl substitution .
- X-ray diffraction : Resolves bond lengths/angles, confirming the planar pyrazole ring and spatial arrangement of substituents .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Answer:
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while ethanol/acetic acid mixtures improve cyclization .
- Catalysts : Acidic conditions (e.g., HCl) accelerate hydrazine condensations, and CuCl₂/DMSO systems facilitate oxidative cyclization .
- Temperature control : Reflux (~80°C) minimizes side reactions in pyrazole formation, while low temperatures (−10°C to 0°C) stabilize reactive intermediates .
Advanced: What computational methods are used to predict electronic properties or reaction mechanisms?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model:
- Electron density distribution : Identifies nucleophilic/electrophilic sites for functionalization .
- Transition states : Simulates reaction pathways (e.g., chloromethyl group migration) to explain regioselectivity .
- Frontier molecular orbitals : Predicts reactivity trends (e.g., HOMO-LUMO gaps for charge-transfer interactions) .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized protocols : Replicate antimicrobial testing under identical conditions (e.g., MIC assays at pH 7.0, 37°C) .
- HPLC purity checks : Ensure >95% purity before bioactivity studies .
- SAR analysis : Compare substituent effects (e.g., chloromethyl vs. methyl groups) to isolate pharmacophore contributions .
Advanced: What strategies are employed to enhance metabolic stability in derivatives?
Answer:
Structural modifications guided by pharmacokinetic studies:
- Bioisosteric replacement : Substitute chloromethyl with trifluoromethyl to reduce hepatic clearance .
- Steric hindrance : Introduce bulky groups (e.g., tert-butyl) near metabolically labile sites .
- Prodrug design : Mask polar groups (e.g., esterification of hydroxyls) to improve oral bioavailability .
Basic: What analytical techniques validate synthetic intermediates?
Answer:
- TLC/MS : Monitors reaction progress in real-time .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Melting point analysis : Cross-references literature values to detect impurities .
Advanced: How are regioselectivity challenges addressed in pyrazole-pyrazine coupling?
Answer:
Regioselectivity is controlled via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
